molecular formula C17H18N2O3 B2425347 Ethyl 2-[6-(formamidomethyl)-3-phenylpyridin-2-yl]acetate CAS No. 2227107-74-4

Ethyl 2-[6-(formamidomethyl)-3-phenylpyridin-2-yl]acetate

Cat. No.: B2425347
CAS No.: 2227107-74-4
M. Wt: 298.342
InChI Key: ZJFMGOLLGGZAMF-UHFFFAOYSA-N
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Chemical Reactions Analysis

Ethyl 2-[6-(formamidomethyl)-3-phenylpyridin-2-yl]acetate undergoes various chemical reactions, including:

Scientific Research Applications

Ethyl 2-[6-(formamidomethyl)-3-phenylpyridin-2-yl]acetate has a wide range of applications in scientific research, including:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is utilized in the development of new materials and chemical products.

Mechanism of Action

The mechanism of action of Ethyl 2-[6-(formamidomethyl)-3-phenylpyridin-2-yl]acetate involves its interaction with specific molecular targets and pathways. The formamidomethyl group plays a crucial role in its biological activity, enabling the compound to bind to target proteins and modulate their function. This interaction can lead to the inhibition or activation of specific cellular pathways, resulting in the desired therapeutic effects .

Comparison with Similar Compounds

Ethyl 2-[6-(formamidomethyl)-3-phenylpyridin-2-yl]acetate can be compared with other similar compounds, such as:

These comparisons highlight the unique structural features of this compound, which contribute to its distinct chemical and biological properties.

Properties

IUPAC Name

ethyl 2-[6-(formamidomethyl)-3-phenylpyridin-2-yl]acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N2O3/c1-2-22-17(21)10-16-15(13-6-4-3-5-7-13)9-8-14(19-16)11-18-12-20/h3-9,12H,2,10-11H2,1H3,(H,18,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJFMGOLLGGZAMF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC1=C(C=CC(=N1)CNC=O)C2=CC=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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